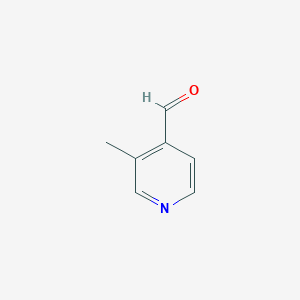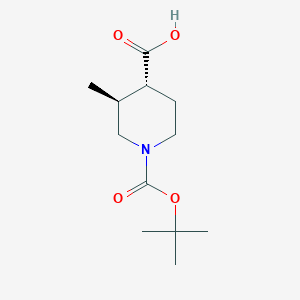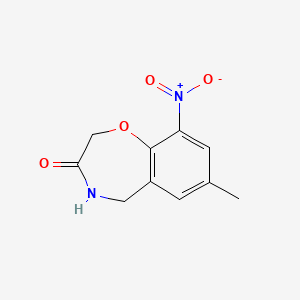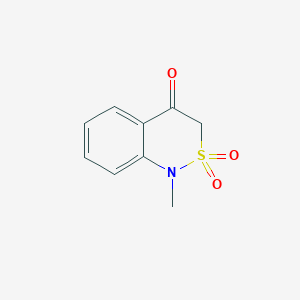
3-氰基丙基三甲氧基硅烷
描述
3-Cyanopropyltrimethoxysilane is an organic methoxy silane . It is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom .
Synthesis Analysis
3-Cyanopropyltrimethoxysilane is used as an important chemical auxiliary in the semiconductor industry . It can also be used as an intermediate for the preparation of hybrid polymeric coatings .Molecular Structure Analysis
The molecular formula of 3-Cyanopropyltrimethoxysilane is C7H15NO3Si . It has a molecular weight of 189.29 g/mol .Chemical Reactions Analysis
3-Cyanopropyltrimethoxysilane is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . It is used in the synthesis of titanium-based sorbent for solid phase extraction (SPE) of aromatic amines from river water .Physical And Chemical Properties Analysis
3-Cyanopropyltrimethoxysilane is a clear liquid . It has a density of 1.027 g/mL and a refractive index of 1.4416 at 20°C . The boiling point is 90-92°C at 7 mmHg .科学研究应用
3-Cyanopropyltrimethoxysilane: A Comprehensive Analysis of Scientific Research Applications
Solid Phase Extraction (SPE) Sorbent Synthesis: 3-Cyanopropyltrimethoxysilane (CPTS) is utilized in the synthesis of titanium-based sorbents for SPE. These sorbents are particularly effective in extracting aromatic amines from river water, showcasing CPTS’s role in environmental monitoring and pollution control .
Development of Organically Modified Silicate Films: CPTS finds application in creating organically modified silicate films that are coated on gold electrodes. These films are instrumental in detecting herbicides such as ametryn, indicating CPTS’s importance in agricultural chemical detection and food safety .
Surface Modification of Biopolymers: The compound is also used to alter the surface characteristics of biopolymers. By introducing polar functionalities, CPTS-modified biopolymers can analyze non-steroidal anti-inflammatory drugs (NSAIDs) in river water, contributing to pharmaceutical research and water quality assessment .
Silicone Formulation: In the silicone industry, CPTS is used for formulating both inert silicone materials and reactive silicones. This versatility makes it valuable for creating a range of products from sealants to medical devices, highlighting its role in material science and industrial manufacturing .
Each of these applications demonstrates the versatility and significance of 3-Cyanopropyltrimethoxysilane in scientific research across various fields.
MilliporeSigma - 3-Cyanopropyltriethoxysilane Gelest - 3-CYANOPROPYLTRIMETHOXYSILANE MilliporeSigma - 3-Cyanopropyltriethoxysilane
安全和危害
未来方向
One of the future directions for 3-Cyanopropyltrimethoxysilane is its use in the synthesis of high-antifouling TiO2/3-cyanopropyltriethoxysilane (CPTES)/Metformin-polyethersulfone (PES) membrane with various dosages of NPs (0.1, 0.5 and 1 wt%) . This membrane exhibits a much higher pure water flux and flux recovery ratio values due to the presence of amine, hydroxyl and silica groups on the membrane surface .
作用机制
Target of Action
3-Cyanopropyltrimethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . The primary targets of CPTS are surfaces that require modification for various applications. It is particularly useful in the synthesis of titanium-based sorbents for solid phase extraction (SPE) of aromatic amines from river water .
Mode of Action
CPTS interacts with its targets through a process known as silanization. The methoxy groups on the silane molecule hydrolyze to form silanols, which can then condense with other silanols or with hydroxyl groups on the target surface. This results in the formation of a covalent bond between the silicon atom of the silane and the oxygen atom of the hydroxyl group on the surface .
Biochemical Pathways
The primary biochemical pathway involved in the action of CPTS is the hydrolysis and condensation of silanes. This process modifies the surface characteristics of the target, enhancing its properties for specific applications. For example, it can be used to modify the surface characteristics of biopolymers by using polar functionalities for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) in river water .
Pharmacokinetics
It’s important to note that the physical properties of cpts, such as its boiling point and density, can impact its bioavailability in these applications .
Result of Action
The result of CPTS’s action is the modification of the target surface, enhancing its properties for specific applications. For instance, it can improve the detection of certain compounds when used in the development of organically modified silicate films coated on gold electrodes .
Action Environment
The action of CPTS can be influenced by environmental factors such as temperature, pH, and the presence of water. These factors can affect the rate of hydrolysis and condensation reactions, thereby influencing the efficacy and stability of CPTS. Proper storage and handling of CPTS are crucial to maintain its reactivity and effectiveness .
属性
IUPAC Name |
4-trimethoxysilylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPAIQDDFIEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC#N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204017 | |
| Record name | 4-(Trimethoxysilyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopropyltrimethoxysilane | |
CAS RN |
55453-24-2 | |
| Record name | Cyanopropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55453-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trimethoxysilyl)butyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trimethoxysilyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trimethoxysilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Cyanopropyltrimethoxysilane interact with the Indium Tin Oxide (ITO) electrode and what are the downstream effects on biosensor development?
A: 3-CPTMS acts as a linker molecule, facilitating the immobilization of biomolecules on the ITO electrode surface. [] The silane group (Si-OCH3) of 3-CPTMS undergoes hydrolysis in the presence of water, forming silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups on the ITO surface, forming strong covalent Si-O-Si bonds. This creates a stable 3-CPTMS monolayer on the ITO electrode. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)







